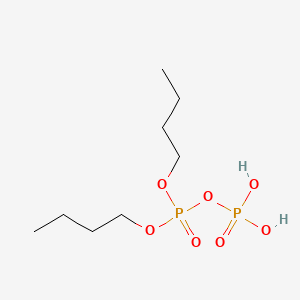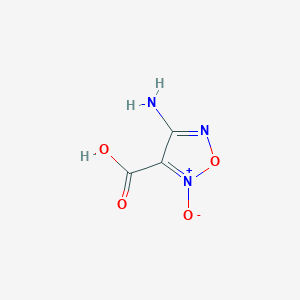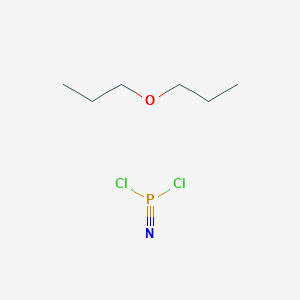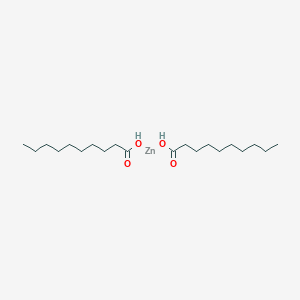![molecular formula C48H78N2O8 B13823721 (4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)
(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, carboxylic acid groups, and a diazenyl linkage. It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the polycyclic structure.
Introduction of hydroxyl and carboxylic acid groups: These functional groups are introduced through oxidation reactions.
Formation of the diazenyl linkage: This step involves the reaction of an amine with a nitroso compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Chromatographic purification: to isolate the desired product.
Crystallization: to obtain the compound in pure form.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The diazenyl linkage can participate in substitution reactions, where the nitrogen atoms are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, affecting their function. The diazenyl linkage can participate in redox reactions, altering cellular pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[a]phenanthrene derivatives: Compounds with similar polycyclic structures.
Diazenyl compounds: Molecules with diazenyl linkages.
Hydroxylated aromatic compounds: Molecules with hydroxyl groups attached to aromatic rings.
Uniqueness
This compound is unique due to its combination of a polycyclic aromatic structure, multiple hydroxyl and carboxylic acid groups, and a diazenyl linkage. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C48H78N2O8 |
|---|---|
Molekulargewicht |
811.1 g/mol |
IUPAC-Name |
(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C48H78N2O8/c1-25(7-13-41(55)56)31-9-11-33-43-35(23-39(53)47(31,33)5)45(3)17-15-29(51)19-27(45)21-37(43)49-50-38-22-28-20-30(52)16-18-46(28,4)36-24-40(54)48(6)32(10-12-34(48)44(36)38)26(2)8-14-42(57)58/h25-40,43-44,51-54H,7-24H2,1-6H3,(H,55,56)(H,57,58)/t25-,26-,27?,28?,29-,30-,31-,32-,33+,34+,35+,36+,37?,38?,39+,40+,43+,44+,45+,46+,47-,48-/m1/s1 |
InChI-Schlüssel |
DPYATGNPGSIQMW-YPNCKOJCSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(CC4[C@@]3(CC[C@H](C4)O)C)N=NC5CC6C[C@@H](CC[C@@]6([C@@H]7[C@@H]5[C@@H]8CC[C@@H]([C@]8([C@H](C7)O)C)[C@H](C)CCC(=O)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)N=NC5CC6CC(CCC6(C7C5C8CCC(C8(C(C7)O)C)C(C)CCC(=O)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


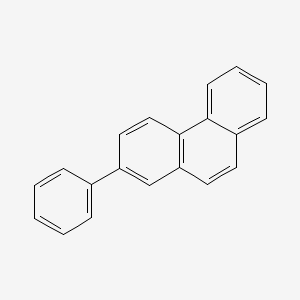
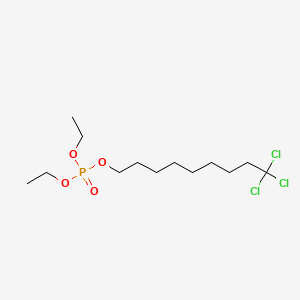
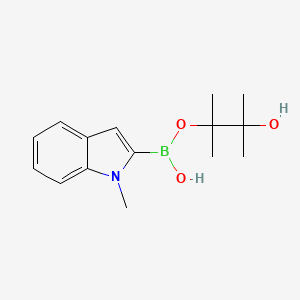

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)

methanone](/img/structure/B13823684.png)
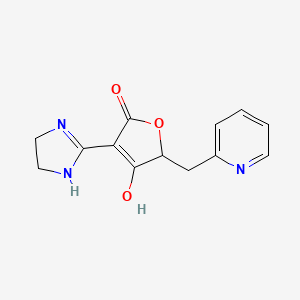
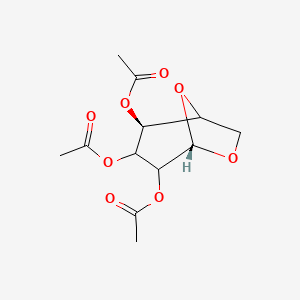
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
